4-Amino-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride
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Overview
Description
4-Amino-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride is a chemical compound that belongs to the class of benzoxepines. This compound is characterized by its unique structure, which includes an oxepin ring fused with a benzene ring, and an amino group at the fourth position. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride typically involves the following steps:
Formation of the Oxepin Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a hydroxybenzene derivative and an epoxide.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the oxepin ring.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Where the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: Where the reactants are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepin derivatives.
Reduction: Reduction reactions can convert the oxepin ring to a more saturated form.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation Products: Oxepin derivatives with additional oxygen-containing functional groups.
Reduction Products: More saturated benzoxepine derivatives.
Substitution Products: Compounds with various functional groups replacing the amino group.
Scientific Research Applications
4-Amino-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Amino-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride is unique due to its specific structure and the presence of the oxepin ring fused with a benzene ring. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
IUPAC Name |
4-amino-3,4-dihydro-2H-1-benzoxepin-5-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c11-8-5-6-13-9-4-2-1-3-7(9)10(8)12;/h1-4,8H,5-6,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIUWLBYILJKDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C(=O)C1N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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